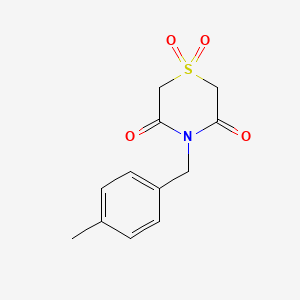

![molecular formula C12H15N3S B2976112 4-(4-甲基哌啶-1-基)噻吩并[2,3-d]嘧啶 CAS No. 379241-43-7](/img/structure/B2976112.png)

4-(4-甲基哌啶-1-基)噻吩并[2,3-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

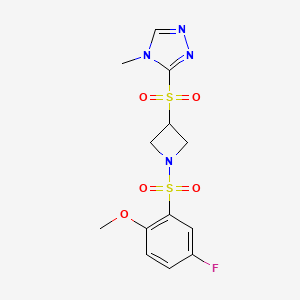

“4-(4-Methylpiperidin-1-yl)thieno[2,3-d]pyrimidine” is a derivative of thienopyrimidine . Thienopyrimidines are widely represented in the literature, mainly due to their structural relationship with purine bases such as adenine and guanine . They have been widely studied in the literature, probably due to their structural relationship with purine bases and their easy synthetic access .

Synthesis Analysis

Thienopyrimidines can be synthesized from thiophene derivatives or from pyrimidine analogs . The main access route to synthesize thienopyrimidines involves a nucleophilic substitution of the chloro derivative with morpholine in a mixture of ethanol/isopropanol .Molecular Structure Analysis

The molecular structure of “4-(4-Methylpiperidin-1-yl)thieno[2,3-d]pyrimidine” is related to the thienopyrimidine scaffold, which is highlighted in blue in the structure of Relugolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-(4-Methylpiperidin-1-yl)thieno[2,3-d]pyrimidine” include a nucleophilic substitution of the chloro derivative with morpholine in a mixture of ethanol/isopropanol .科学研究应用

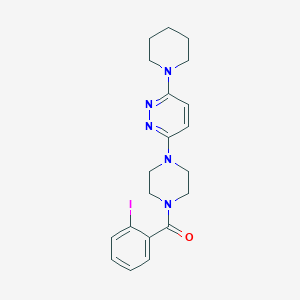

ASK1 抑制剂

4-(4-甲基哌啶-1-基)噻吩并[2,3-d]嘧啶衍生物已被确认为有效的 ASK1 抑制剂,在治疗炎症和疼痛(包括骨关节炎和神经性疼痛等疾病)方面具有潜在应用。这些化合物通过对 ASK1 的作用,可能为管理这些疾病提供新的治疗途径 (P. Norman,2012)。

合成和生物活性

该化合物参与了与生物活性噻吩并[2,3-d]嘧啶合成相关的研究,展示了其作为 GDC-0941 和 BKM 120 等化合物生产中的关键中间体的作用。这些研究提供了快速合成方法的见解,并强调了该化合物在药物化学中的重要性 (H. Lei 等,2017)。

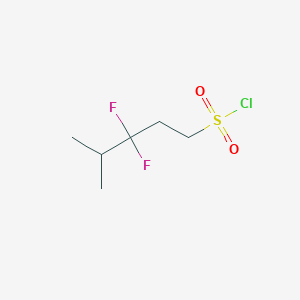

新型衍生物合成

已经进行了新型 4-芳氧基吡啶并[3',2':4,5]噻吩并[3,2-d]嘧啶衍生物的合成研究,扩大了该化合物类别的化学多样性和潜在的生物学应用。鉴于与嘧啶化合物相关的广泛生物活性,此类衍生物可能在各种治疗领域产生影响 (包文岩,2010)。

放射防护和抗肿瘤活性

噻吩并[2,3-d]嘧啶衍生物在研究中显示出有希望的放射防护和抗肿瘤活性,突出了它们作为癌症治疗和放射防护候选者的潜力。噻吩并[2,3-d]嘧啶支架在药物设计中的多功能性通过它们在各种生物靶标上的应用得到证明 (S. Alqasoumi 等,2009)。

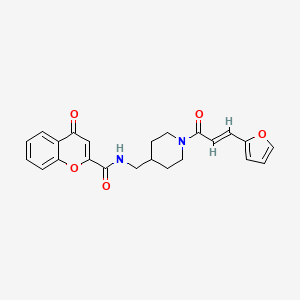

抗菌和抗炎药

一些噻吩并[2,3-d]嘧啶衍生物因其抗菌和抗炎特性而被研究。噻吩并[2,3-d]嘧啶环的修饰增强了它们的生物活性,使其在开发新的感染和炎症治疗方法中具有价值 (M. Tolba 等,2018)。

作用机制

Target of Action

Thienopyrimidine derivatives, a class to which this compound belongs, are known to exhibit a broad range of pharmacological activities . They have been reported to inhibit various enzymes and pathways, contributing to their anticancer effects .

Mode of Action

Thienopyrimidine derivatives are known to interact with their targets, leading to changes in cellular processes . These interactions often result in the inhibition of the target, which can lead to the suppression of disease-related pathways .

Biochemical Pathways

Thienopyrimidine derivatives are known to affect various biochemical pathways. They have been reported to inhibit the expression and activities of certain vital inflammatory mediators . Additionally, they have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key player in many signal transduction pathways .

Result of Action

Thienopyrimidine derivatives have been reported to exhibit potent anticancer effects . These effects are likely a result of the compound’s interaction with its targets and the subsequent changes in cellular processes .

未来方向

属性

IUPAC Name |

4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S/c1-9-2-5-15(6-3-9)11-10-4-7-16-12(10)14-8-13-11/h4,7-9H,2-3,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARHSXAPRRVZBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C3C=CSC3=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-Amino-1-(thiophen-2-yl)ethoxy]ethan-1-ol](/img/structure/B2976030.png)

![(E)-({3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-yl}(phenyl)methylidene)[(2,6-dichlorophenyl)methoxy]amine](/img/structure/B2976040.png)

![Methyl 4-methoxy-3-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzoate](/img/structure/B2976048.png)

![4-({[4-(Acetylamino)phenyl]sulfonyl}oxy)-3-bromobenzoic acid](/img/structure/B2976051.png)